![molecular formula C11H12N2O3 B235024 4-Pyridylacrylsarcosine CAS No. 148332-68-7](/img/structure/B235024.png)
4-Pyridylacrylsarcosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridylacrylsarcosine is a chemical compound that belongs to the class of amino acid derivatives. It is also known as PAS or N-(4-pyridyl)-2-(2-oxo-2-phenylethyl)glycine. PAS is a widely studied compound due to its potential applications in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
4-Pyridylacrylsarcosine has been extensively studied for its potential applications in various scientific research fields. It has been used as a ligand in the synthesis of metal complexes for catalytic and medicinal purposes. PAS has also been used as a probe for the detection of zinc ions in biological samples. Additionally, PAS has been used as a building block for the synthesis of various bioactive compounds.
Wirkmechanismus
The mechanism of action of 4-Pyridylacrylsarcosine is not fully understood. However, it is believed that PAS acts as a chelator for metal ions such as zinc and copper. PAS has also been shown to inhibit the activity of certain enzymes such as angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-4 (DPP-4).
Biochemical and Physiological Effects:
4-Pyridylacrylsarcosine has been shown to have various biochemical and physiological effects. PAS has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, PAS has been shown to improve glucose metabolism and insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Pyridylacrylsarcosine in lab experiments is its versatility. PAS can be used as a ligand in the synthesis of metal complexes, a probe for the detection of metal ions, and a building block for the synthesis of bioactive compounds. However, one of the limitations of using PAS is its potential toxicity. PAS has been shown to have cytotoxic effects on certain cell lines at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 4-Pyridylacrylsarcosine. One potential direction is the development of PAS-based metal complexes for catalytic and medicinal purposes. Another direction is the use of PAS as a probe for the detection of metal ions in biological samples. Additionally, the development of PAS-based bioactive compounds for the treatment of various diseases is an area of future research. Finally, further studies are needed to fully understand the mechanism of action and potential toxicity of 4-Pyridylacrylsarcosine.
Synthesemethoden
The synthesis of 4-Pyridylacrylsarcosine involves the reaction of 4-pyridinecarboxaldehyde with N-tert-butoxycarbonyl-2-(2-oxo-2-phenylethyl)glycine in the presence of a reducing agent. The reaction yields the desired compound, which is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Eigenschaften
CAS-Nummer |
148332-68-7 |
---|---|
Produktname |
4-Pyridylacrylsarcosine |
Molekularformel |
C11H12N2O3 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
2-[methyl-[(E)-3-pyridin-4-ylprop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C11H12N2O3/c1-13(8-11(15)16)10(14)3-2-9-4-6-12-7-5-9/h2-7H,8H2,1H3,(H,15,16)/b3-2+ |
InChI-Schlüssel |
QNWIJQZEDMATJY-NSCUHMNNSA-N |
Isomerische SMILES |
CN(CC(=O)O)C(=O)/C=C/C1=CC=NC=C1 |
SMILES |
CN(CC(=O)O)C(=O)C=CC1=CC=NC=C1 |
Kanonische SMILES |
CN(CC(=O)O)C(=O)C=CC1=CC=NC=C1 |
Synonyme |
4-pyridylacrylsarcosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.